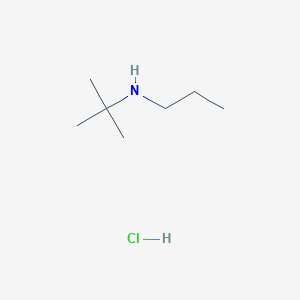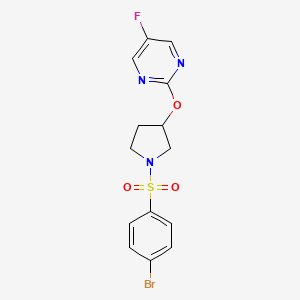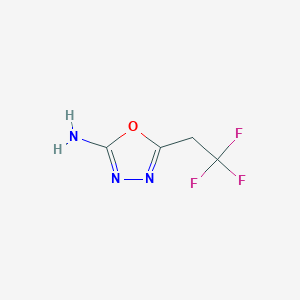![molecular formula C24H24FN5O3 B2358874 3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845901-38-4](/img/structure/B2358874.png)
3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule with the molecular formula C24H24FN5O2 . It has a molecular weight of 433.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as a fluorophenyl group, a methoxyphenyl group, and a purinopyrimidinedione group . The exact 3D conformation of the molecule can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The compound has several computed properties, including a topological polar surface area of 61.7 Ų, a complexity of 729, and a rotatable bond count of 3 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Environmental Exposure to Pesticides
A study by Babina et al. (2012) investigated the exposure of South Australian preschool children to organophosphorus and pyrethroid compounds, which are neurotoxicants. This study, while not directly about the compound , highlights the importance of understanding the environmental exposure of structurally complex compounds, including those related to purine structures, for public health policy and regulation. It employed liquid chromatography/tandem mass spectrometry for measuring metabolites in urine samples, indicating the relevance of advanced analytical methods in studying such compounds (Babina et al., 2012).
Metabolism and Excretion Studies
The study by Xu et al. (2013) on "6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine" (BIIB021), a synthetic HSP90 inhibitor, provided insights into the metabolism and excretion pathways of a purine derivative. The study found extensive metabolism of the drug primarily via hydroxylation, O-demethylation, and glutathione conjugation. Similar studies could provide insights into the metabolism, bioavailability, and potential therapeutic effects of the compound (Xu et al., 2013).
Neuroprotective Effects
Research on caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease by Chen et al. (2001) exemplifies how understanding the interactions of purine structures with neural receptors can lead to potential therapeutic applications. The study found that caffeine and several A2A antagonists attenuated the loss of striatal dopamine, hinting at the significance of purine structures in neuroprotection and the treatment of neurodegenerative diseases (Chen et al., 2001).
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-15-12-28(18-5-4-6-19(11-18)33-3)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)2)14-16-7-9-17(25)10-8-16/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYBWXUSTBFNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)


![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)
![2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2358810.png)


